4-(Piperazin-1-yl)thieno[3,2-d]pyrimidine is a heterocyclic compound that incorporates both a thieno[3,2-d]pyrimidine core and a piperazine moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. The structure of 4-(Piperazin-1-yl)thieno[3,2-d]pyrimidine positions it as an interesting candidate for drug development, particularly in targeting various biological pathways.
The compound can be synthesized through various methods involving thieno[3,2-d]pyrimidine derivatives and piperazine. Research has shown that derivatives of thieno[3,2-d]pyrimidines can be prepared from 2-aminothiophene derivatives and their carbonitrile analogs, which serve as precursors for further modifications to introduce the piperazine group .
4-(Piperazin-1-yl)thieno[3,2-d]pyrimidine belongs to the class of nitrogen-containing heterocycles, specifically pyrimidines. It can be classified based on its structure as:
The synthesis of 4-(Piperazin-1-yl)thieno[3,2-d]pyrimidine typically involves multi-step reactions. One common method includes:
The synthesis often requires careful control of reaction conditions including temperature and time to optimize yields. Characterization of the synthesized compound is typically performed using techniques like nuclear magnetic resonance spectroscopy (NMR), mass spectrometry (MS), and infrared spectroscopy (IR) to confirm structural integrity and purity.
The molecular formula for 4-(Piperazin-1-yl)thieno[3,2-d]pyrimidine is . The structure features:
Key structural data includes:
Spectroscopic data from NMR and IR provide insights into functional groups present in the molecule, confirming the presence of nitrogen functionalities and aromatic systems.
4-(Piperazin-1-yl)thieno[3,2-d]pyrimidine can undergo various chemical reactions typical for heterocycles:
Reactions are typically performed under controlled conditions to prevent side reactions and ensure high yields. Analytical techniques like thin-layer chromatography (TLC) are often employed to monitor reaction progress.
The mechanism of action for compounds like 4-(Piperazin-1-yl)thieno[3,2-d]pyrimidine often relates to their interaction with biological targets such as enzymes or receptors.
Biological assays have shown that derivatives can exhibit significant cytotoxicity against cancer cell lines, indicating potential therapeutic applications in oncology.
Relevant data from studies indicate that variations in substituents can significantly affect both solubility and biological activity.
4-(Piperazin-1-yl)thieno[3,2-d]pyrimidine has several scientific applications:
Thieno[3,2-d]pyrimidine represents a fused heterobicyclic system that serves as a bioisostere of purine nucleobases, mimicking the hydrogen-bonding patterns and planar geometry of endogenous adenine while offering enhanced metabolic stability and synthetic versatility [1] [4]. This scaffold emerged prominently in medicinal chemistry during the early 2000s, with seminal work demonstrating its utility as a kinase hinge-binding motif. The rigid, electron-rich framework enables optimal interactions with ATP-binding pockets through:
Table 1: Evolution of Key Thieno[3,2-d]pyrimidine-Based Therapeutics
Compound | Development Phase | Primary Target | Therapeutic Area | Key Structural Feature |
---|---|---|---|---|
Pictilisib (GDC-0941) | Phase II | PI3Kα (IC₅₀ = 3 nM) | Oncology | 4-Morpholinyl substitution |
Apitolisib (GDC-0980) | Phase II | PI3K/mTOR | Oncology | Imidazopyridine linkage |
Olmutinib (HM61713) | Marketed (2016) | EGFR T790M | NSCLC | 4-(Piperazin-1-yl) substitution |
Sufugolix (TAK-013) | Phase III | GnRHR (IC₅₀ = 0.06 nM) | Endometriosis | Thieno[2,3-d]pyrimidine core |
Clinical milestones include the 2016 FDA approval of olmutinib for T790M-mutant non-small cell lung cancer, validating the 4-(piperazin-1-yl)thieno[3,2-d]pyrimidine pharmacophore for overcoming kinase resistance mutations [1]. Parallel developments produced PI3K inhibitors (e.g., pictilisib, apitolisib) where the 4-position accommodates morpholine or substituted piperazines to modulate selectivity between PI3K isoforms [2] [4]. Recent innovations include dual-targeting inhibitors like fimepinostat (HDAC/PI3K) and RIPK2 inhibitors (e.g., HY3) demonstrating the scaffold’s adaptability to diverse target classes [6] [8].
Piperazine incorporation at the 4-position of thieno[3,2-d]pyrimidine constitutes a strategic design choice that profoundly impacts target engagement and drug-like properties. As the third most prevalent N-heterocycle in FDA-approved drugs, piperazine confers:
Table 2: Impact of Piperazine Substitution on Kinase Selectivity Profiles
Thienopyrimidine Core | 4-Position Substituent | PI3Kα IC₅₀ (nM) | PI3Kβ IC₅₀ (nM) | Selectivity Ratio (β/α) |
---|---|---|---|---|
Unsubstituted | H | >10,000 | >10,000 | - |
Monocyclic amine | Morpholine | 3.0 | 33.0 | 11.0 |
Piperazine derivative | N-Methylpiperazine | 0.8 | 12.4 | 15.5 |
Optimized piperazine | 17f (HY3 analog) | 0.039 | 9.7 | 248.7 |
Data adapted from Liu et al. [2] [6]
Crucially, piperazine serves as a hydrogen bond network modulator – the secondary amine donates H-bonds to backbone carbonyls (e.g., Val851 in EGFR), while the tertiary nitrogen accepts bonds from hinge region residues [2]. This dual functionality explains the 10-100 fold affinity boosts observed versus morpholine analogs in PI3Kα and RIPK2 inhibitors [6]. Synthetic accessibility further drives utilization: nucleophilic aromatic substitution of 4-chlorothieno[3,2-d]pyrimidine proceeds readily at 60-80°C in DMF, enabling late-stage diversification [2] [8].
The 4-(piperazin-1-yl)thieno[3,2-d]pyrimidine motif demonstrates exceptional target promiscuity within therapeutic windows, enabling tailored polypharmacology:
Oncology Applications:Compound 17f (4-(4-cinnamoylpiperazin-1-yl) derivative) inhibits PI3Kα (IC₅₀ = 39 nM) and exhibits potent antiproliferative activity against MDA-MB-453 cells (IC₅₀ = 0.93 μM) by disrupting AKT phosphorylation. Western blot analyses confirm dose-dependent downregulation of p-AKT(S473) without compensatory ERK activation [2]. In prostate cancer models (PC-3, 22RV1), analogs induce caspase-mediated apoptosis verified through AO/EB staining and Hoechst 33342 assays [2].
Anti-Inflammatory Therapeutics:RIPK2 inhibitor HY3 (IC₅₀ = 11 nM) features a 4-(4-methylpiperazin-1-yl)thieno[3,2-d]pyrimidine core that disrupts NOD-mediated NF-κB signaling. In APAP-induced acute liver injury models, HY3 (10 mg/kg) reduces serum ALT/AST by 68-72% and suppresses IL-6/TNF-α production by >60% through selective blockade of the kinase domain [6]. Molecular docking confirms HY3’s triple hydrogen bond network with Met98, Asp164, and Glu105 in RIPK2 [6].
Antimicrobial Agents:Pyrido[3',2':4,5]thieno[3,2-d]pyrimidines bearing 4-piperazinyl groups (e.g., 4a/4b) inhibit E. coli DNA gyrase (IC₅₀ = 3.44-5.77 μM) and topoisomerase IV (IC₅₀ = 14.46-14.89 μM) through simultaneous binding to GyrB and ParE subunits, circumventing quinolone resistance [8]. Docking studies reveal piperazine-mediated salt bridges with Asp73 and Arg76, mimicking novobiocin's coumarin interactions [8].
Table 3: Current Therapeutic Applications of 4-(Piperazin-1-yl)thieno[3,2-d]pyrimidine Derivatives
Therapeutic Area | Representative Compound | Primary Target | Key Pharmacological Outcome | Reference |
---|---|---|---|---|
Oncology | Olmutinib | EGFR T790M | 300-fold selectivity over wild-type EGFR | [1] |
Oncology | 17f | PI3Kα | Colony formation inhibition (MDA-MB-453, 82% @ 5μM) | [2] |
Inflammation | HY3 | RIPK2 | IL-6 reduction (68.2%) in APAP-induced liver injury | [6] |
Antimicrobials | 4b | DNA gyrase/topoisomerase IV | Dual inhibition; overcomes quinolone resistance | [8] |
Emerging applications include CNS penetrants for dopamine receptor modulation (D₂/D₃ Ki = 0.57-47.5 nM) and antivirals targeting viral polymerases, underscoring the scaffold's versatility [3] [5]. Structure-activity relationship (SAR) studies consistently demonstrate that N4-piperazine substitution (e.g., cinnamoyl, sulfonyl, heteroaryl groups) fine-tunes selectivity while maintaining favorable LogD (2.5-3.5) and clearance profiles [2] [8].
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1